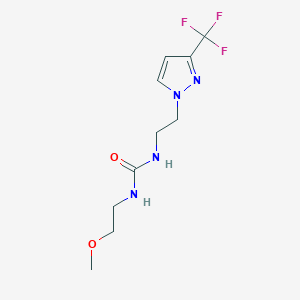

1-(2-methoxyethyl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea

Description

Properties

IUPAC Name |

1-(2-methoxyethyl)-3-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15F3N4O2/c1-19-7-4-15-9(18)14-3-6-17-5-2-8(16-17)10(11,12)13/h2,5H,3-4,6-7H2,1H3,(H2,14,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMVCZTMQKUHSOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)NCCN1C=CC(=N1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15F3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methoxyethyl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea typically involves multiple steps, starting with the preparation of the pyrazole ring. The trifluoromethyl group is introduced through a nucleophilic substitution reaction, followed by the attachment of the urea moiety. Common reagents used in these reactions include trifluoromethyl iodide, hydrazine, and isocyanates. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyethyl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, where functional groups are replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or acetonitrile.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions result in the formation of various substituted derivatives.

Scientific Research Applications

The biological activities of this compound can be categorized into several key areas:

1. Inhibition of Carbonic Anhydrase:

Pyrazole derivatives, including this compound, have been identified as inhibitors of human carbonic anhydrase II (hCA II). This enzyme plays a crucial role in physiological processes such as acid-base balance and fluid secretion. Inhibition of hCA II can lead to potential treatments for conditions like glaucoma and epilepsy.

2. Antimicrobial Activity:

Similar compounds have demonstrated moderate antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) around 250 µg/mL.

3. Anti-inflammatory Properties:

The compound has shown potential in inhibiting pro-inflammatory cytokines, suggesting applications in treating inflammatory diseases.

Case Studies

1. Antitumor Activity:

Research on related pyrazole compounds has demonstrated significant antitumor activity against various cancer cell lines. For example, one derivative exhibited an IC50 value of 49.85 µM against A549 lung cancer cells, indicating its potential for further development as an anticancer agent.

2. Enzyme Inhibition:

Another study highlighted the compound's ability to inhibit soluble epoxide hydrolase (sEH), with IC50 values ranging from 16.2 to 50.2 nmol/L. This inhibition suggests promising applications for treating diseases associated with inflammation and pain.

Data Tables

Mechanism of Action

The mechanism of action of 1-(2-methoxyethyl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between the target compound and its analogs:

Key Differences and Implications

In contrast, SI98 and 9a use rigid aromatic or methylene linkages, which may restrict adaptability.

MK13 lacks this group, relying on methyl and methoxy substituents for moderate electronic effects.

Solubility and Lipophilicity :

- The methoxyethyl group in the target compound likely improves aqueous solubility compared to purely hydrophobic substituents (e.g., phenyl in 9a ). However, SI98 balances solubility (via 4-methoxyphenyl) and lipophilicity (via CF₃-phenyl), suggesting a broader pharmacokinetic profile.

Heterocyclic Core :

- Compounds like C20 use an imidazoline core instead of urea, altering hydrogen-bonding capabilities and target selectivity. Pyrazole-based ureas (target, SI98, MK13) may exhibit stronger interactions with urea-binding enzymes (e.g., kinases, proteases).

Biological Activity

1-(2-methoxyethyl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. The presence of the pyrazole moiety and urea functional group suggests a diverse range of interactions with biological targets, making it a candidate for further research in pharmacological applications.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Key properties include:

- Molecular Weight : 303.27 g/mol

- CAS Number : Not specifically listed but can be derived from its structure.

1. Inhibition of Carbonic Anhydrase

Research indicates that derivatives of pyrazole, including those with urea linkages, exhibit inhibitory activity against human carbonic anhydrases (hCAs) . This enzyme plays a crucial role in various physiological processes, including acid-base balance and respiration. Compounds similar to this compound have shown promising results in inhibiting hCA II, which suggests potential therapeutic applications in conditions like glaucoma and edema.

2. Antimicrobial Activity

Studies have demonstrated that pyrazole-based compounds possess antimicrobial properties. For instance, certain derivatives were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing moderate activity with minimum inhibitory concentrations (MIC) around 250 μg/mL . This highlights the potential of this compound as a scaffold for developing new antimicrobial agents.

3. Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole derivatives have also been explored, particularly their ability to inhibit pro-inflammatory cytokines like TNFα. Research has shown that certain analogs can significantly reduce TNFα production in lipopolysaccharide-stimulated models . This suggests that the compound may have potential applications in treating inflammatory diseases.

Case Study 1: Anticancer Activity

A study investigated the anticancer activity of various pyrazole derivatives, including those structurally related to our compound. Results indicated that these compounds could induce apoptosis in cancer cell lines through the modulation of cell signaling pathways . The specific mechanisms involved further warrant investigation for the development of targeted cancer therapies.

Case Study 2: Neurological Effects

Another study focused on the neuroprotective effects of pyrazole-based compounds. It was found that certain derivatives could cross the blood-brain barrier and exhibit protective effects against neurodegeneration in animal models . This opens avenues for exploring the use of this compound in neurological disorders.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.